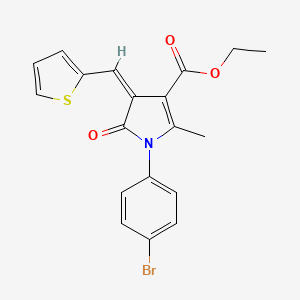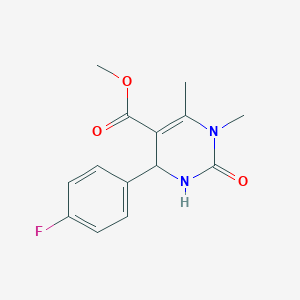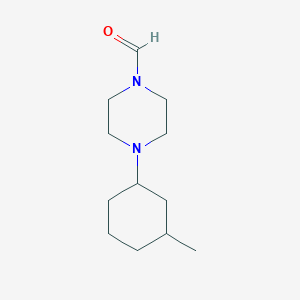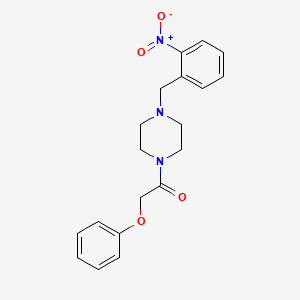![molecular formula C19H14N4O2 B5005647 5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate](/img/structure/B5005647.png)
5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PFI-3 and has been found to have a range of biochemical and physiological effects on various systems in the body.
作用机制
The mechanism of action of PFI-3 involves the inhibition of the histone methyltransferase SETD7. This enzyme is responsible for the methylation of histone H3 at lysine 4, which is involved in the regulation of gene expression. PFI-3 binds to the active site of SETD7 and prevents the transfer of the methyl group to the histone substrate. This results in a decrease in the methylation of histone H3 and a subsequent alteration in gene expression.
Biochemical and Physiological Effects:
PFI-3 has been found to have a range of biochemical and physiological effects on various systems in the body. In addition to its effects on SETD7 and the GABA receptor, PFI-3 has also been shown to inhibit the activity of the protein kinase CK2. This enzyme is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. PFI-3 has also been found to have anti-inflammatory effects, where it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells.
实验室实验的优点和局限性
One of the main advantages of PFI-3 is its specificity for SETD7, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of PFI-3 is its relatively low potency, which may require higher concentrations for effective inhibition. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on PFI-3. One area of interest is the development of more potent and selective inhibitors of SETD7, which may have greater therapeutic potential for diseases associated with dysregulated gene expression. Another area of interest is the investigation of PFI-3 in combination with other epigenetic modifiers, which may have synergistic effects on gene expression. Finally, the potential applications of PFI-3 in the field of neurobiology, particularly in the modulation of GABA receptor activity, warrant further investigation.
合成方法
The synthesis method for PFI-3 involves a multi-step process that includes the use of various chemical reagents and solvents. The first step involves the reaction of 3-bromo-1H-pyrazole with 3-(dimethylamino)phenylboronic acid in the presence of a palladium catalyst to form 3-(1H-pyrazol-3-yl)phenylboronic acid. This intermediate is then reacted with 3-chloropyridine in the presence of a base to form 5-(3-(1H-pyrazol-3-yl)phenyl)-3-pyridinyl-2-furanone. The final step involves the reaction of this intermediate with trifluoroacetic anhydride to form the trifluoroacetate salt of PFI-3.
科学研究应用
PFI-3 has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the field of epigenetics, where PFI-3 has been shown to inhibit the activity of the histone methyltransferase SETD7. This enzyme is involved in the regulation of gene expression and has been implicated in various diseases, including cancer and diabetes. PFI-3 has also been found to have potential applications in the field of neurobiology, where it has been shown to modulate the activity of the GABA receptor. This receptor is involved in the regulation of neuronal activity and has been implicated in various neurological disorders, including epilepsy and anxiety.
属性
IUPAC Name |
5-[3-(1H-pyrazol-5-yl)phenyl]-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(22-15-5-2-9-20-12-15)18-7-6-17(25-18)14-4-1-3-13(11-14)16-8-10-21-23-16/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDRAUSVBDLGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)C(=O)NC3=CN=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-methyl-6-oxo-5-{[(1-phenylethyl)amino]carbonyl}-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5005568.png)


![N~2~-phenyl-N~1~-[2-({[phenyl(phenylsulfonyl)amino]carbonyl}amino)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5005595.png)
![5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005598.png)
![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5005609.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5005611.png)

![2-(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5005622.png)
![N~2~-(3-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005629.png)

![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005653.png)

![2-[(2-fluorobenzoyl)amino]-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5005659.png)